(2R)-2-Amino-3-sulfanylpropan-1-OL
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Overview
Description
(2R)-2-Amino-3-sulfanylpropan-1-OL is a chiral amino alcohol with a thiol group. This compound is of interest due to its unique structural features, which include an amino group, a hydroxyl group, and a sulfanyl group. These functional groups make it a versatile building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-sulfanylpropan-1-OL can be achieved through several methods One common approach involves the reduction of the corresponding amino acid derivative For example, the reduction of (2R)-2-Amino-3-sulfanylpropanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial for efficient production. For example, the use of chiral catalysts can enhance the enantioselectivity of the synthesis, ensuring the production of the desired (2R) enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-sulfanylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of the amino group.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions at the hydroxyl group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Amino-3-sulfanylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-sulfanylpropan-1-OL involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The hydroxyl group can also form hydrogen bonds, further stabilizing interactions with proteins and other molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-sulfanylpropan-1-OL: The enantiomer of (2R)-2-Amino-3-sulfanylpropan-1-OL, with similar chemical properties but different biological activities.
Cysteine: An amino acid with a similar thiol group, used in protein synthesis and metabolism.
Homocysteine: An amino acid with an additional methylene group, involved in various metabolic pathways.
Uniqueness
This compound is unique due to its combination of functional groups and chiral nature. This makes it a valuable compound for asymmetric synthesis and a versatile intermediate in the production of complex molecules. Its ability to form disulfide bonds and participate in various chemical reactions further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C3H9NOS |
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Molecular Weight |
107.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/t3-/m1/s1 |
InChI Key |
CFBPGADIXTVKBS-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CS)N)O |
Canonical SMILES |
C(C(CS)N)O |
Origin of Product |
United States |
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